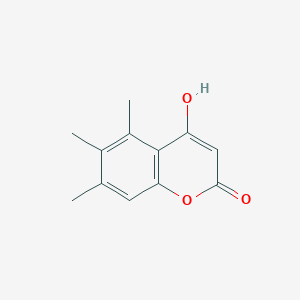
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research fields. Its molecular formula is C12H12O3, and it has a molecular weight of 204.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. One common method is the Pechmann condensation, where phenol reacts with ethyl acetoacetate under acidic conditions to form the coumarin derivative. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydrocoumarins.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumarins and related compounds.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The biological effects of 2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- are primarily due to its ability to interact with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its antioxidant properties are linked to the scavenging of free radicals and the inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
6-Methylcoumarin: Used in the synthesis of various organic compounds.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- stands out due to its unique substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity, making it more effective in certain biological applications compared to other coumarin derivatives .
Properties
CAS No. |
55004-80-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-hydroxy-5,6,7-trimethylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-6-4-10-12(8(3)7(6)2)9(13)5-11(14)15-10/h4-5,13H,1-3H3 |
InChI Key |
SKASSVARNXDRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C)C(=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















